molecular formula C23H28N4O B12587812 N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N'-quinolin-3-ylurea CAS No. 648420-84-2

N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N'-quinolin-3-ylurea

Cat. No.: B12587812
CAS No.: 648420-84-2
M. Wt: 376.5 g/mol
InChI Key: HLNKVGBOWKTOBZ-UHFFFAOYSA-N
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Description

N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-quinolin-3-ylurea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its complex structure, which includes a quinoline moiety, a phenyl ring, and a methylamino pentyl chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-quinolin-3-ylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Attachment of the Phenyl Ring: The phenyl ring can be introduced through a Friedel-Crafts alkylation reaction, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Methylamino Pentyl Chain: The methylamino pentyl chain can be synthesized through a reductive amination reaction, where a pentylamine is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.

    Coupling of the Quinoline and Phenyl Moieties: The final step involves the coupling of the quinoline and phenyl moieties through a urea linkage. This can be achieved by reacting the quinoline derivative with the phenyl derivative in the presence of a coupling reagent such as carbonyldiimidazole.

Industrial Production Methods

Industrial production of N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-quinolin-3-ylurea may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-quinolin-3-ylurea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or quinoline rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Quinoline N-oxides, oxidized phenyl derivatives.

    Reduction: Reduced quinoline derivatives, amine derivatives.

    Substitution: Substituted phenyl or quinoline derivatives.

Scientific Research Applications

N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-quinolin-3-ylurea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-quinolin-3-ylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The quinoline and phenyl moieties can interact with enzymes or receptors, modulating their activity and leading to downstream effects.

    Inhibition of Cellular Pathways: The compound may inhibit key cellular pathways, such as signal transduction or metabolic pathways, resulting in altered cellular functions.

    Induction of Apoptosis: In cancer cells, the compound may induce apoptosis through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins.

Comparison with Similar Compounds

N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-quinolin-3-ylurea can be compared with other similar compounds, such as:

    N-({4-[5-(Amino)pentyl]phenyl}methyl)-N’-quinolin-3-ylurea: Similar structure but lacks the methyl group on the amino chain, which may affect its biological activity.

    N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-pyridin-3-ylurea: Contains a pyridine ring instead of a quinoline ring, which may alter its binding affinity and specificity.

    N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N’-quinolin-2-ylurea: The position of the urea linkage on the quinoline ring is different, potentially affecting its chemical reactivity and biological properties.

Properties

CAS No.

648420-84-2

Molecular Formula

C23H28N4O

Molecular Weight

376.5 g/mol

IUPAC Name

1-[[4-[5-(methylamino)pentyl]phenyl]methyl]-3-quinolin-3-ylurea

InChI

InChI=1S/C23H28N4O/c1-24-14-6-2-3-7-18-10-12-19(13-11-18)16-26-23(28)27-21-15-20-8-4-5-9-22(20)25-17-21/h4-5,8-13,15,17,24H,2-3,6-7,14,16H2,1H3,(H2,26,27,28)

InChI Key

HLNKVGBOWKTOBZ-UHFFFAOYSA-N

Canonical SMILES

CNCCCCCC1=CC=C(C=C1)CNC(=O)NC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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